molecular formula C9H12FNS B1472366 4-Fluoro-4-(thiophen-2-yl)piperidine CAS No. 1550720-51-8

4-Fluoro-4-(thiophen-2-yl)piperidine

Cat. No.: B1472366
CAS No.: 1550720-51-8
M. Wt: 185.26 g/mol
InChI Key: JTBQOVNCXMUALP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “4-Fluoro-4-(thiophen-2-yl)piperidine”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to create aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The “this compound” compound contains this thiophene structure.


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including those related to 4-Fluoro-4-(thiophen-2-yl)piperidine, have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have revealed that these compounds can effectively inhibit corrosion, suggesting their potential application in materials science and engineering for protecting metals against corrosion (Kaya et al., 2016).

Antiproliferative Activities

Research into the antiproliferative effects of novel piperidine derivatives, including those structurally similar to this compound, has shown considerable growth inhibition of human cancer cell lines. These findings indicate the potential of these compounds in cancer research and therapy as promising candidates for drug discovery (Harishkumar et al., 2018).

Molecular Docking Studies

The crystal structures and molecular docking studies of certain piperidine derivatives have been performed to evaluate their potential as inhibitors for specific enzymes related to cancer, such as Nicotinamidephosphoribosyltransferase (NAMPT). These studies offer insights into designing more effective cancer therapeutics (Venkateshan et al., 2019).

Antimicrobial Activities

Several piperidine derivatives, including those with a thiophene ring, have demonstrated antimicrobial activities. These compounds have shown potent activity against bacterial strains such as Pseudomonas aeruginosa, indicating their potential use as antibacterial agents (Mishra et al., 2019).

Mechanism of Action

While the specific mechanism of action for “4-Fluoro-4-(thiophen-2-yl)piperidine” is not mentioned in the retrieved papers, thiophene-based analogs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable and harmful if swallowed . It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is advised to handle it with care, using protective equipment, and to avoid release to the environment .

Future Directions

Thiophene-based analogs, including “4-Fluoro-4-(thiophen-2-yl)piperidine”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

Properties

IUPAC Name

4-fluoro-4-thiophen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS/c10-9(3-5-11-6-4-9)8-2-1-7-12-8/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBQOVNCXMUALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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